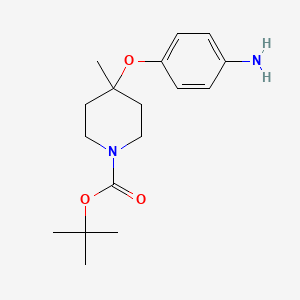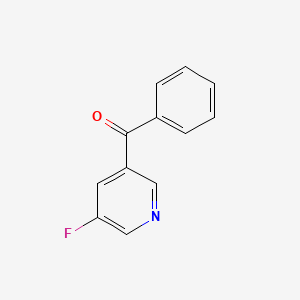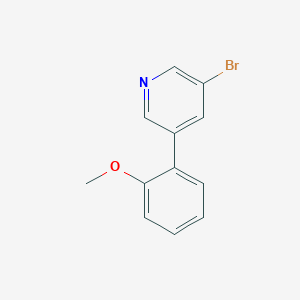
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid is an organic compound that features both bromoisobutyrate and phosphonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the selective bromination of an alkanoic acid in the presence of its acid halide, followed by esterification using an alcohol in the presence of an acidic catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or phosphonic acid groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present.
Wissenschaftliche Forschungsanwendungen
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromoisobutyrate and phosphonic acid groups. These functional groups can interact with molecular targets, leading to the formation of new bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromoisobutyrate: A similar compound used in atom transfer radical polymerization (ATRP) and other synthetic applications.
2-Bromoisobutyric acid: Another related compound with similar reactivity but lacking the phosphonic acid group.
Eigenschaften
Molekularformel |
C14H26BrO5P |
|---|---|
Molekulargewicht |
385.23 g/mol |
IUPAC-Name |
11-(2-bromoprop-2-enoyloxy)undecylphosphonic acid |
InChI |
InChI=1S/C14H26BrO5P/c1-13(15)14(16)20-11-9-7-5-3-2-4-6-8-10-12-21(17,18)19/h1-12H2,(H2,17,18,19) |
InChI-Schlüssel |
XAWZAKUWAIYGRX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)


![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12081852.png)


![6-[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12081865.png)
![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)


![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)


